molecular formula C8H7NO2 B6226470 5-ethenylpyridine-3-carboxylic acid CAS No. 209915-44-6

5-ethenylpyridine-3-carboxylic acid

Cat. No. B6226470
CAS RN: 209915-44-6
M. Wt: 149.1
InChI Key:
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Description

5-Ethenylpyridine-3-carboxylic acid, also known as 5-EPCA, is an organic acid with a molecular formula of C8H7NO2. It is a colorless crystalline solid that is insoluble in water but soluble in ethanol, acetone, and other organic solvents. 5-EPCA is a widely used reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a catalyst in the production of polyurethane foam, as well as in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-ethenylpyridine-3-carboxylic acid is widely used in scientific research as a reagent and catalyst. It is used in the synthesis of heterocyclic compounds, in the production of polyurethane foam, and in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent for the synthesis of other organic compounds, such as quinoline and quinazoline derivatives. In addition, 5-ethenylpyridine-3-carboxylic acid is used in the synthesis of carbazole derivatives and in the synthesis of polyamides.

Mechanism of Action

The mechanism of action of 5-ethenylpyridine-3-carboxylic acid is not completely understood. However, it is believed that the reaction of ethyl bromide with pyridine-3-carboxaldehyde in the presence of anhydrous aluminum chloride as a catalyst yields the desired product in good yields. This reaction involves the formation of an ethyl bromide-pyridine-3-carboxaldehyde adduct, which is then hydrolyzed to form 5-ethenylpyridine-3-carboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethenylpyridine-3-carboxylic acid are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-bacterial properties. In addition, 5-ethenylpyridine-3-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethenylpyridine-3-carboxylic acid in laboratory experiments include its low cost, its availability in large quantities, and its ease of use. In addition, it is a relatively safe compound and is not toxic. However, there are some limitations to the use of 5-ethenylpyridine-3-carboxylic acid in laboratory experiments. For example, it is not very soluble in water and may require the use of organic solvents for its dissolution. In addition, the reaction of ethyl bromide with pyridine-3-carboxaldehyde in the presence of anhydrous aluminum chloride as a catalyst yields the desired product in good yields, but this reaction is time-consuming and may produce by-products.

Future Directions

The potential future directions for 5-ethenylpyridine-3-carboxylic acid include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research into its mechanism of action and the optimization of its synthesis methods could lead to more efficient and cost-effective production of the compound. Finally, research into the use of 5-ethenylpyridine-3-carboxylic acid as a catalyst in the production of polyurethane foam could lead to the development of more efficient and cost-effective production methods.

Synthesis Methods

5-ethenylpyridine-3-carboxylic acid can be synthesized by several methods. The most common method involves the reaction of pyridine-3-carboxaldehyde with ethyl bromide in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields the desired product in good yields. Other methods of synthesis include the reaction of ethyl bromide with pyridine-3-carboxaldehyde in the presence of zinc chloride, the reaction of pyridine-3-carboxaldehyde with ethyl iodide in the presence of zinc chloride, and the reaction of ethyl bromide with pyridine-3-carboxaldehyde in the presence of lithium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethenylpyridine-3-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3-pyridinecarboxylic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form sodium enolate.", "Step 2: The sodium enolate is then reacted with 3-pyridinecarboxylic acid in the presence of acetic anhydride to form 5-ethyl-2-methylpyridine-3,4-dicarboxylic acid.", "Step 3: The carboxylic acid group is reduced to an alcohol using sodium borohydride in the presence of acetic acid.", "Step 4: The alcohol is then oxidized to a carboxylic acid using sodium hydroxide and acetic acid.", "Step 5: The carboxylic acid is then decarboxylated using heat to form 5-ethenylpyridine-3-carboxylic acid." ] }

CAS RN

209915-44-6

Product Name

5-ethenylpyridine-3-carboxylic acid

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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